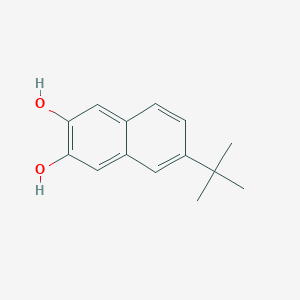

6-tert-Butylnaphthalene-2,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116310-13-5 |

|---|---|

Molecular Formula |

C14H16O2 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

6-tert-butylnaphthalene-2,3-diol |

InChI |

InChI=1S/C14H16O2/c1-14(2,3)11-5-4-9-7-12(15)13(16)8-10(9)6-11/h4-8,15-16H,1-3H3 |

InChI Key |

AVTRGNGCJXHAAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=CC(=C(C=C2C=C1)O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 6 Tert Butylnaphthalene 2,3 Diol

Reactions Involving the Hydroxyl Functionalities

The vicinal diol arrangement on the naphthalene (B1677914) ring provides a versatile platform for derivatization through reactions characteristic of phenolic hydroxyl groups.

The hydroxyl groups of 6-tert-butylnaphthalene-2,3-diol can be readily converted into corresponding ethers and esters, which can serve as protecting groups or introduce new functionalities.

Ethers: Etherification can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form a nucleophilic phenoxide, followed by reaction with an alkyl halide, is a common method. Given the presence of two hydroxyl groups, this reaction can yield mono- or di-ethers depending on the stoichiometry of the reagents. A simple and efficient synthesis of tert-butyl ethers from various phenols has also been demonstrated using tert-butyl bromide in the presence of a lead carbonate catalyst under solvent-free conditions. sci-hub.seresearchgate.net

Esters: Esterification is typically accomplished by reacting the diol with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. This reaction can also proceed in a stepwise manner to produce mono- or di-esters. Alternatively, Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, can be employed, although this method is less common for phenols.

The table below summarizes common methods for the synthesis of ethers and esters from phenolic compounds, applicable to this compound.

| Reaction Type | Reagent(s) | Product(s) | Typical Conditions |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Mono- and/or Di-ether | Aprotic solvent (DMF, THF) |

| Esterification | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Mono- and/or Di-ester | Anhydrous conditions, often cooled |

| Esterification | Carboxylic Anhydride (e.g., Acetic Anhydride) | Mono- and/or Di-ester | With or without catalyst (e.g., DMAP) |

This table presents generalized reaction conditions and may require optimization for the specific substrate.

The adjacent positioning of the two hydroxyl groups in this compound facilitates cyclization reactions to form new heterocyclic rings, creating oxygen-doped Polycyclic Aromatic Hydrocarbons (PAHs). These reactions often proceed via acid-catalyzed condensation with bifunctional reagents.

Research on related naphthalene-1,5-diol derivatives has shown that they react with β-dicarbonyl compounds (like acetylacetone) and α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl, HClO₄, CF₃COOH) to yield fused pyran ring systems, such as substituted benzo[h]chromenes and naphtho[1,2-b]pyrylium salts. It is anticipated that this compound would undergo analogous reactions. For instance, reaction with a 1,3-dicarbonyl compound would likely lead to the formation of a new six-membered heterocyclic ring fused to the naphthalene core at the 2,3-positions, resulting in a complex oxygen-containing PAH.

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). stackexchange.comwordpress.com This high reactivity is due to the strong electron-donating effects of the two hydroxyl groups and the moderate activating effect of the tert-butyl group.

In general, electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7) because the carbocation intermediate formed via α-attack is better stabilized by resonance. wordpress.compearson.com The substituents on this compound further influence the regioselectivity:

Hydroxyl Groups (-OH) at C2 and C3: These are powerful, ortho, para-directing activators. They strongly direct incoming electrophiles to the adjacent α-positions, C1 and C4.

tert-Butyl Group (-C(CH₃)₃) at C6: This is a weaker, ortho, para-directing activator. It directs electrophiles to the C5 and C7 positions.

The overwhelming activating and directing influence of the vicinal diol system makes the C1 and C4 positions the most probable sites for electrophilic attack.

Halogenation of the aromatic core can be achieved using standard electrophilic halogenating agents. Due to the high activation of the ring, the reactions may proceed under mild conditions, potentially without a Lewis acid catalyst. The primary products expected would be the 1-halo and/or 4-halo derivatives. Dihalogenation at both the C1 and C4 positions is also possible with an excess of the halogenating agent.

Nitration of highly activated phenolic compounds must be conducted under carefully controlled conditions to prevent oxidation of the ring and other side reactions like dealkylation. google.com Harsh nitrating mixtures like nitric acid and sulfuric acid would likely lead to degradation. google.com

Milder, more selective nitrating agents are preferred.

tert-Butyl nitrite has been identified as a safe and chemoselective agent for the mononitration of phenolic substrates. nih.govberkeley.edu The reaction is proposed to proceed through the formation of an O-nitrosyl intermediate. nih.govberkeley.edu

Dilute nitric acid in an inert hydrocarbon solvent is another effective method for nitrating sterically hindered and sensitive phenols, providing good yields while minimizing side reactions. google.com

For this compound, these mild nitration methods would be expected to yield primarily 1-nitro-6-tert-butylnaphthalene-2,3-diol and/or the 4-nitro isomer, consistent with the strong directing effect of the hydroxyl groups.

The table below summarizes predicted outcomes for common electrophilic aromatic substitution reactions.

| Reaction Type | Reagent(s) | Predicted Major Product(s) |

| Bromination | Br₂ in CH₂Cl₂ | 1-Bromo-6-tert-butylnaphthalene-2,3-diol |

| Chlorination | Cl₂ in CCl₄ | 1-Chloro-6-tert-butylnaphthalene-2,3-diol |

| Nitration | tert-Butyl nitrite or dilute HNO₃ | 1-Nitro-6-tert-butylnaphthalene-2,3-diol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-6-tert-butylnaphthalene-2,3-diol |

Product distribution may include other isomers (e.g., substitution at C4) depending on specific reaction conditions.

Cycloaddition Reactions and Annulation Strategies

The electron-rich nature of the this compound ring system makes it a potential candidate for cycloaddition and annulation reactions to build more complex molecular architectures.

Cycloaddition Reactions: While naphthalene itself is a reluctant diene in [4+2] cycloaddition (Diels-Alder) reactions due to the energy cost of disrupting its aromaticity, the reaction can be achieved under forcing conditions or with catalysis. kpfu.ruechemi.comsemanticscholar.org The presence of strong electron-donating groups, such as the two hydroxyls in this compound, increases the electron density of the substituted ring, enhancing its reactivity as a diene. semanticscholar.org Therefore, it is plausible that this compound could undergo Diels-Alder reactions with highly reactive dienophiles (e.g., N-phenylmaleimide, tetracyanoethylene), with the cycloaddition occurring across the C1 and C4 positions of the diol-substituted ring.

Annulation Strategies: Annulation, the process of building a new ring onto an existing one, is a powerful tool in synthesis. The cycloetherification reactions discussed in section 3.1.2 represent a key annulation strategy for this molecule, creating fused heterocyclic systems. Furthermore, derivatives of this compound, particularly halogenated intermediates (see section 3.2.1), can serve as precursors for further annulations. Halogenated naphthols are valuable starting materials for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) that can be designed to form new carbocyclic or heterocyclic rings. nih.gov

Diels-Alder Cycloadditions Involving Naphthalene Diol Systems

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.orgmasterorganicchemistry.com While naphthalene possesses a conjugated system, its aromaticity presents a significant energy barrier to participation in thermal Diels-Alder reactions, often requiring harsh conditions like high temperatures to proceed. nih.gov However, photochemical methods or the use of highly reactive dienophiles can facilitate dearomative [4+2] cycloaddition reactions with naphthalene derivatives. nih.govresearchgate.net

In the context of this compound, the naphthalene core could theoretically act as the diene component. The electronic and steric properties of its substituents would play a crucial role in such a reaction:

Electronic Effects: The 2,3-diol group, being electron-donating, increases the electron density of the naphthalene ring system. This enhances the Highest Occupied Molecular Orbital (HOMO) energy of the diene, which, according to frontier molecular orbital theory, generally accelerates the rate of a normal-demand Diels-Alder reaction. masterorganicchemistry.comorganic-chemistry.org

Steric Effects: The bulky tert-butyl group at the 6-position introduces significant steric hindrance. This could influence the regioselectivity of the cycloaddition, directing the dienophile to the less hindered face of the naphthalene ring. Furthermore, bulky substituents on dienes can impact the conformational equilibrium and the stability of the transition state, thereby affecting reaction rates. wikipedia.org

Although specific examples of this compound participating directly as a diene in Diels-Alder reactions are not extensively documented in readily available literature, its derivatization is key to forming precursors for triptycene-based molecules, which are synthesized via a Diels-Alder reaction between an anthracene derivative and a benzyne. wikipedia.org

Acid-Catalyzed Heterocyclizations to Chromene and Pyranylium Derivatives

The 1,2-diol (catechol-like) arrangement on the naphthalene ring of this compound provides a reactive site for the synthesis of fused heterocyclic systems, such as chromenes (naphthopyrans) and pyrylium salts, under acid-catalyzed conditions.

Chromene (Naphthopyran) Synthesis: Naphthopyrans are commonly synthesized through the condensation of naphthols with compounds such as propargyl alcohols or α,β-unsaturated carbonyl compounds. nih.govresearchgate.netresearchgate.net For this compound, a plausible route to a naphthopyran derivative would involve an acid-catalyzed reaction with a ketone or an aldehyde. The reaction mechanism would likely proceed via:

Protonation of the carbonyl oxygen of the ketone/aldehyde by the acid catalyst.

Nucleophilic attack by one of the hydroxyl groups of the diol on the activated carbonyl carbon.

Subsequent cyclization through intramolecular attack by the second hydroxyl group.

Dehydration to form the stable naphthopyran ring system.

The presence of the tert-butyl group is not expected to interfere with this reaction, as it is positioned on the other ring of the naphthalene core.

Pyranylium Salt Formation: Pyranylium salts are aromatic heterocyclic cations that are valuable synthetic intermediates. wikipedia.orgnih.gov Their synthesis often involves the acid-catalyzed condensation of precursors that can form a 1,5-dicarbonyl intermediate, which then cyclizes and dehydrates. researchgate.net this compound can serve as a precursor for a fused naphthopyrylium system by reacting with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a strong acid and a dehydrating agent like acetic anhydride or polyphosphoric acid. The diol would react to form a seven-membered ring intermediate which, upon rearrangement and dehydration, would yield the aromatic pyrylium cation. These salts are highly reactive towards nucleophiles, allowing for their conversion into a variety of other heterocyclic systems, such as pyridinium salts. nih.govunjani.ac.id

Formation of Complex Molecular Architectures and Extended Systems

The rigid structure and defined substitution pattern of this compound make it an excellent building block for the construction of larger, complex molecular architectures with specific functional properties.

Synthesis of Organic Molecules of Intrinsic Microporosity (OMIMs) Termini

Organic Molecules of Intrinsic Microporosity (OMIMs) are discrete molecules designed with complex, rigid, and contorted shapes that prevent them from packing efficiently in the solid state. This inefficient packing creates void space, resulting in materials with permanent microporosity.

Research has demonstrated that this compound is a highly effective terminal group in the synthesis of OMIMs. The key to its effectiveness is the bulky tert-butyl substituent. In the synthesis of large, cruciform-shaped molecules, using tert-butyl substituted naphthalene-2,3-diol as the terminal precursor leads to materials with significantly enhanced porosity compared to their non-substituted analogues. The tert-butyl groups act as "stand-off" groups that prohibit close π–π interactions between the aromatic arms of adjacent molecules, forcing inefficient packing and generating substantial free volume. brainly.in

For instance, the reaction of fluorinated biphenyl and terphenyl cores with this compound yields OMIMs with notable apparent BET surface areas (SABET), indicating significant microporosity. This is in stark contrast to the adducts prepared from unsubstituted naphthalene-2,3-diol, which are typically non-microporous and poorly soluble due to efficient crystal packing. brainly.in

| OMIM Adduct | Core Structure | Terminal Group Precursor | Apparent SABET (m² g⁻¹) | Porosity Outcome |

|---|---|---|---|---|

| 17 | Biphenyl | Naphthalene-2,3-diol | Effectively non-porous | Efficient packing, low porosity |

| 18 | Biphenyl | This compound | 260 | Inefficient packing, significant porosity |

| 20 | Terphenyl | Naphthalene-2,3-diol | Effectively non-porous | Efficient packing, low porosity |

| 21 | Terphenyl | This compound | 259 | Inefficient packing, significant porosity |

Oxidative Dimerization and Oligomerization Pathways

The catechol-like moiety of this compound is susceptible to oxidation, which can initiate dimerization and oligomerization reactions. These oxidative coupling reactions are fundamental in both synthetic chemistry and biological processes and typically proceed through radical intermediates. wikipedia.orgnih.gov

The process is generally initiated by a one-electron oxidation of one of the hydroxyl groups to form a semiquinone-type radical. This radical is resonance-stabilized, with spin density distributed across the aromatic system. The subsequent reaction pathway is determined by the coupling of two of these radical species. Potential coupling modes include:

C-C Coupling: This can occur at various positions on the naphthalene ring. The regioselectivity is influenced by both the spin density distribution in the radical intermediate and steric hindrance. The bulky tert-butyl group at the 6-position would likely disfavor coupling at adjacent sites, potentially directing bond formation to other positions on the ring system, such as ortho or para to the hydroxyl groups.

C-O Coupling: A carbon-centered radical on one monomer can couple with the oxygen of a phenoxy radical on another, leading to the formation of a diaryl ether linkage.

The nature of the oxidant (e.g., metal salts like FeCl₃, enzymes, or electrochemical methods) and the reaction conditions can be tuned to favor specific coupling pathways. wikipedia.orgnih.gov Further oxidation of the initial dimer can lead to the formation of higher oligomers or trigger intramolecular cyclization reactions, yielding complex polycyclic aromatic structures. The tert-butyl group in these extended systems would continue to influence their properties, enhancing solubility and modifying their solid-state packing behavior.

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Tert Butylnaphthalene 2,3 Diol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 6-tert-butylnaphthalene-2,3-diol, a full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, is utilized to unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the naphthalene (B1677914) core.

The ¹H NMR spectrum of this compound provides initial evidence for the successful synthesis and purification of the compound. The integration of the signals corresponds to the number of protons in the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern. The protons on the naphthalene ring system exhibit characteristic chemical shifts and coupling constants that are influenced by the electronic effects of the hydroxyl and tert-butyl substituents.

The tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum, integrating to nine protons. The hydroxyl protons often present as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons will appear as a set of multiplets, and their specific splitting patterns are key to their assignment.

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The signals for the carbon atoms of the naphthalene ring appear in the downfield aromatic region, while the quaternary carbon and the methyl carbons of the tert-butyl group are found in the aliphatic region. The chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents. For instance, the carbon atoms bearing the hydroxyl groups (C-2 and C-3) are expected to be deshielded and appear at a lower field compared to the other aromatic carbons. Additivity rules and comparison with spectra of related di-substituted naphthalenes can aid in the initial assignment of the carbon signals. doi.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar naphthalene derivatives. Actual experimental values may vary.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | ~7.5 | - |

| C-1 | - | ~125 |

| C-2 | - | ~145 |

| OH-2 | Variable | - |

| C-3 | - | ~145 |

| OH-3 | Variable | - |

| H-4 | ~7.1 | - |

| C-4 | - | ~109 |

| H-5 | ~7.6 | - |

| C-5 | - | ~128 |

| C-6 | - | ~148 |

| H-7 | ~7.4 | - |

| C-7 | - | ~124 |

| H-8 | ~7.7 | - |

| C-8 | - | ~126 |

| C-4a | - | ~129 |

| C-8a | - | ~131 |

| t-Bu (CH₃) | ~1.4 | ~31 |

| t-Bu (C) | - | ~35 |

Data inferred from analogous compounds reported in the literature. rsc.orgarkat-usa.org

To unequivocally confirm the structural assignment of this compound, two-dimensional NMR experiments are essential. Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful in this regard.

A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two or three bonds. This allows for the identification of adjacent protons in the naphthalene ring system. For example, correlations would be expected between H-1 and the proton on the adjacent carbon, if present, and between the protons on the unsubstituted portion of the second aromatic ring.

The HMBC experiment provides correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of the entire molecule. For instance, the protons of the tert-butyl group are expected to show a correlation to the C-6 carbon, confirming the position of this bulky substituent. Furthermore, the aromatic protons can be correlated to various carbon atoms in the naphthalene skeleton, which, in combination with the COSY data, allows for the complete and unambiguous assignment of all ¹H and ¹³C signals. researchgate.netresearchgate.net These 2D NMR techniques provide definitive proof of the 6-tert-butyl-2,3-diol substitution pattern. huji.ac.il

The presence of the bulky tert-butyl group at the C-6 position can lead to steric interactions that influence the chemical shifts of nearby protons and carbons. This phenomenon, known as steric compression, can cause a downfield (deshielding) shift for protons that are in close spatial proximity to the substituent. rsc.orgnih.gov The electron cloud of a sterically compressed proton is repelled, leading to a decrease in its electron density and a shift to a lower field in the ¹H NMR spectrum. reddit.com

In the case of this compound, the protons at the C-5 and C-7 positions are likely to experience some degree of steric compression from the tert-butyl group. A detailed analysis of their chemical shifts, in comparison to unsubstituted naphthalene-2,3-diol, can provide insight into the magnitude of this effect. This steric strain can also subtly influence bond angles and conformations in solution, which in turn affects the observed chemical shifts. doi.org

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional structure in the solid state. This technique is invaluable for determining the exact molecular geometry, conformation, and the nature of intermolecular interactions that govern the crystal packing.

A single-crystal X-ray diffraction analysis of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles. This data allows for the precise determination of the planarity of the naphthalene ring system and the orientation of the tert-butyl and hydroxyl substituents.

Table 2: Representative Bond Lengths and Angles for Naphthalene Derivatives (Note: These are typical values and the actual experimental values for this compound may differ slightly.)

| Bond/Angle | Typical Value |

| C-C (aromatic) | 1.36 - 1.42 Å |

| C-O (hydroxyl) | ~1.36 Å |

| C-C (t-Bu) | ~1.54 Å |

| C-C-C (aromatic) | ~120° |

| C-C-O | ~120° |

Data derived from general chemical principles and published crystal structures of related compounds. arkat-usa.orgresearchgate.net

In the solid state, molecules of this compound will arrange themselves in a crystal lattice that is stabilized by a network of intermolecular interactions. The hydroxyl groups are capable of forming strong hydrogen bonds, which are expected to be a dominant feature in the crystal packing. These hydrogen bonds can occur between the hydroxyl groups of adjacent molecules, potentially forming chains or more complex networks. researchgate.net

In addition to hydrogen bonding, π-stacking interactions between the electron-rich naphthalene ring systems of neighboring molecules are also likely to play a significant role in the crystal structure. nih.gov The presence of the bulky tert-butyl group will influence how the naphthalene rings can stack, potentially leading to offset or herringbone packing arrangements rather than a direct face-to-face stacking. The analysis of the crystal structure would reveal the specific distances and geometries of these hydrogen bonds and π-stacking interactions, providing a deeper understanding of the forces that govern the solid-state assembly of this molecule. rsc.org

Structural Distortions Induced by Bulky tert-Butyl Groups

The introduction of a tert-butyl group onto the naphthalene framework, particularly at the 6-position, induces notable structural distortions from the idealized planar geometry of the parent naphthalene molecule. While a specific crystal structure for this compound is not extensively reported in publicly available literature, analysis of related tert-butyl-substituted naphthalenes provides significant insights into the expected structural perturbations.

The tert-butyl group, with its large van der Waals radius, exerts considerable steric hindrance. This steric pressure can lead to out-of-plane bending of the naphthalene ring system. In the case of 1,3,6,8-tetra-tert-butylnaphthalene, for instance, significant distortion of the naphthalene skeleton is observed to accommodate the bulky substituents. For this compound, the primary distortion is anticipated to be a slight buckling of the aromatic rings.

Furthermore, the interaction between the tert-butyl group and the adjacent hydroxyl groups can influence their orientation. Intramolecular hydrogen bonding between the hydroxyl protons and the π-system of the naphthalene ring, or between the two hydroxyl groups themselves, is a possibility. However, the presence of the bulky tert-butyl group may sterically hinder certain conformations, thereby favoring others. In the crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, the tert-butyl groups are noted to shield the nitrogen atoms, preventing close approach for intermolecular interactions and providing a hydrophobic environment. nih.gov A similar shielding effect can be anticipated for the hydroxyl groups in this compound.

Computational studies using methods like Density Functional Theory (DFT) can provide theoretical models of the molecular geometry. researchgate.net Such calculations on related tert-butylated naphthalene derivatives often reveal a non-planar naphthalene core, with the degree of distortion dependent on the position and number of tert-butyl substituents. These in-silico models are invaluable for predicting bond lengths, bond angles, and dihedral angles, offering a quantitative measure of the steric strain imposed by the tert-butyl group.

Table 1: Comparison of Selected Bond Distances and Angles in Naphthalene and a Hypothetical Model of this compound (Based on related structures and computational data)

| Parameter | Naphthalene (Experimental) | This compound (Predicted) |

| C2-C3 Bond Length (Å) | ~1.36 | Potentially slightly elongated due to substituent effects |

| C6-C(tert-butyl) Bond Length (Å) | N/A | ~1.54 |

| C-C-C Angle at C6 (°) | ~120 | May deviate from 120° to accommodate steric strain |

| Dihedral Angle of Naphthalene Rings | 0° (Planar) | > 0° (Non-planar) |

Note: The values for this compound are predictive and based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like naphthalene derivatives. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).

The UV-Vis spectrum of naphthalene is characterized by three main absorption bands, often labeled as the α, p, and β bands (in the Platt notation) or corresponding to S₀→S₁, S₀→S₂, and S₀→S₃ transitions. The introduction of substituents like hydroxyl and tert-butyl groups on the naphthalene core significantly modulates these electronic transitions.

Hydroxyl groups are auxochromes that, through their electron-donating mesomeric effect (+M), cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The tert-butyl group, being an alkyl group, has a weaker, primarily inductive effect.

For this compound, the combined effect of the two hydroxyl groups and the tert-butyl group is expected to result in a spectrum that is red-shifted compared to unsubstituted naphthalene. Studies on various dihydroxynaphthalenes confirm that the position of the hydroxyl groups has a pronounced effect on the absorption spectrum. For instance, the UV-Vis absorption spectrum of 1,8-dihydroxynaphthalene (1,8-DHN) shows a broad absorption with a peak around 350 nm. nih.gov The spectrum of 1,5-dihydroxynaphthalene (B47172) (1,5-DHN) also shows characteristic absorption bands that are monitored to study its transformation. researchgate.netresearchgate.net

The position and intensity of the absorption bands in the UV-Vis spectrum are directly correlated with the extent of conjugation and the molecular geometry of the compound. The π-electron system of the naphthalene core is the primary chromophore. The hydroxyl groups at the 2 and 3 positions extend the conjugation through their lone pair electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap is responsible for the observed bathochromic shift.

Structural distortions induced by the tert-butyl group can also influence the UV-Vis spectrum. Any deviation from planarity can disrupt the overlap of p-orbitals, potentially leading to a hypsochromic (blue) shift and a decrease in molar absorptivity (hypochromic effect). However, in many cases, the electronic effects of the substituents dominate over the minor steric effects on the absorption profile. Computational studies on naphthalene derivatives have been employed to understand these electronic transitions in detail. aanda.orgbit.edu.cnrsc.org

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (Based on data from related compounds)

| Transition | Approximate λ_max (nm) | Nature of Transition |

| S₀→S₁ (α-band) | ~330-350 | π → π |

| S₀→S₂ (p-band) | ~280-300 | π → π |

| S₀→S₃ (β-band) | ~230-250 | π → π* |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Electron Spin Resonance (ESR) and Magnetic Susceptibility Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. libretexts.org It is particularly useful for studying the formation of radical intermediates and triplet states.

While this compound is a closed-shell molecule in its ground state, it can be converted into radical species through processes like oxidation. Oxidation of the diol can lead to the formation of a semiquinone radical, and further oxidation could potentially lead to a biradical species (a molecule with two unpaired electrons).

The study of biradical formation is often complex. In many cases, instead of a true biradical, a mixture of monoradicals or a triplet state might be observed. The electronic spin state of such species is of fundamental interest. nih.gov Studies on the oxidation of other dihydroxynaphthalenes, such as 1,8-DHN, have shown the formation of persistent radicals, which are detectable by ESR. nih.govnih.gov The ESR spectrum of allomelanin nanoparticles derived from 1,8-DHN shows a broad band with a g-value around 2.0033-2.0037, indicative of semiquinone-like radicals. nih.govacs.org

For this compound, oxidation would likely proceed via the formation of a 6-tert-butyl-2,3-dioxynaphthalene radical anion. The hyperfine structure of the ESR spectrum would be influenced by the coupling of the unpaired electron with the magnetic nuclei (protons) of the naphthalene ring and the tert-butyl group.

In a biradical system, the two unpaired electrons can have their spins paired (singlet state, S=0) or parallel (triplet state, S=1). The energy difference between these states (the singlet-triplet energy gap, ΔE_ST) determines which state is more stable. If ΔE_ST is small and comparable to the thermal energy (kT), both spin states can be populated, leading to temperature-dependent magnetic properties.

The triplet state is paramagnetic and can be detected by ESR, often characterized by a "half-field" signal at g ≈ 4 in addition to the main signals. The singlet state is diamagnetic and ESR-silent. The presence of a bulky tert-butyl group could influence the geometry and thus the electronic coupling between the radical centers, which in turn affects ΔE_ST.

Magnetic susceptibility measurements as a function of temperature are a key tool for investigating the population of different spin states. A system with a thermally accessible triplet state will show an increase in magnetic susceptibility with decreasing temperature, following the Curie-Weiss law, until the triplet state is fully populated or intermolecular antiferromagnetic coupling dominates at very low temperatures. While specific studies on this compound are not prevalent, the theoretical framework and experimental approaches used for other biradical systems would be directly applicable.

Computational Chemistry and Theoretical Investigations of 6 Tert Butylnaphthalene 2,3 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. mpg.dewikipedia.org Through DFT, the complex many-electron problem is simplified by focusing on the electron density, a more manageable quantity. mpg.de This approach allows for the accurate calculation of various molecular properties, offering a window into the intrinsic nature of 6-tert-butylnaphthalene-2,3-diol.

Optimization of Molecular Geometries and Electronic Structures

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. DFT methods, such as those pairing the B3LYP functional with a 6-31G* basis set, are well-suited for this task. mdpi.comnih.gov

The electronic structure, also obtainable from DFT calculations, describes the distribution of electrons within the molecule. This is crucial for understanding its reactivity and spectroscopic properties. The presence of the electron-donating hydroxyl and tert-butyl groups on the naphthalene (B1677914) scaffold is expected to increase the electron density of the aromatic system compared to unsubstituted naphthalene.

Table 1: Representative Theoretical Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| C-C (aromatic) | ~1.37 - 1.42 Å |

| C-O | ~1.37 Å |

| O-H | ~0.96 Å |

| C-C (tert-butyl) | ~1.54 Å |

| C-H (tert-butyl) | ~1.10 Å |

| C-C-C (aromatic) | ~120° |

| C-O-H | ~109° |

| C-C-O | ~120° |

| Note: These are illustrative values based on typical DFT calculations for similar compounds and are not from a specific study on this compound. |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govnyu.eduresearchgate.netacs.orgnih.gov By calculating the magnetic shielding tensors of each nucleus in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the protons of the tert-butyl group. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the substituents. The hydroxyl proton signals might be broad and their position dependent on solvent and concentration, while the tert-butyl protons would likely appear as a sharp singlet.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netresearchgate.netaip.orgmdpi.com These calculations provide information about the electronic transitions between molecular orbitals. For an aromatic system like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π-π* transitions within the naphthalene ring system. The positions and intensities of these bands are sensitive to the substituents. The hydroxyl and tert-butyl groups are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 8.0 ppm |

| Chemical Shift (OH) | 4.5 - 6.0 ppm | |

| Chemical Shift (tert-butyl) | ~1.3 ppm | |

| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 150 ppm |

| Chemical Shift (C-O) | 145 - 155 ppm | |

| Chemical Shift (tert-butyl C) | ~35 ppm (quaternary), ~31 ppm (methyl) | |

| UV-Vis | λmax | ~280-340 nm |

| Note: These are representative values and would be refined by specific DFT and TD-DFT calculations. |

Reaction Mechanism Studies and Transition State Identification

DFT is an invaluable tool for exploring the pathways of chemical reactions, allowing for the identification of intermediates and, crucially, the transition states that connect them. researchgate.netrsc.orgnih.govresearchgate.netacs.orgresearchgate.netpsu.edursc.orgacs.orgusu.edu For this compound, one could investigate reactions such as electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, DFT calculations can determine the activation energies associated with different pathways. researchgate.net The transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate. Identifying the geometry and energy of the transition state is key to understanding the kinetics of a reaction. For instance, in an electrophilic attack on the naphthalene ring, calculations could predict the most likely site of substitution by comparing the activation barriers for attack at different positions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. doaj.orgfrontiersin.orgresearchgate.netbit.edu.cn

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. doaj.orgfrontiersin.orgresearchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. DFT calculations can provide the energies of these orbitals. For this compound, the electron-donating hydroxyl and tert-butyl groups are expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to naphthalene. This would suggest an increased reactivity towards electrophiles.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a system containing many molecules. rsc.orgrsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the collective behavior and material properties. rsc.orgrsc.organu.edu.au

Investigation of Packing Behavior and Amorphous Material Structures

MD simulations are particularly useful for investigating how molecules pack together in the solid state, both in crystalline and amorphous forms. acs.orgnih.govresearchgate.netquantumatk.comaps.orgquantumatk.com For this compound, MD simulations could be used to predict its crystal structure by simulating the self-assembly of molecules from a disordered state. The simulations would reveal the preferred intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and van der Waals interactions between the naphthalene rings, that govern the crystal packing.

Furthermore, MD simulations can be used to generate and study amorphous structures. quantumatk.comaps.orgquantumatk.com By rapidly cooling a simulated liquid of this compound, an amorphous, or glassy, state can be obtained. The analysis of the resulting structure can provide information about the short-range order and the distribution of intermolecular interactions in the non-crystalline solid. This is particularly relevant for understanding the properties of materials where long-range order is absent.

Conformational Dynamics of Naphthalene Diol Systems

The conformational landscape of naphthalene diols, including this compound, is largely governed by the orientation of their hydroxyl groups and the potential for intramolecular hydrogen bonding. In naphthalene diols, the fused ring system provides a rigid backbone, yet the rotational freedom of the O-H bonds allows for different conformers. The stability of these conformers is a delicate balance between steric hindrance and attractive forces like hydrogen bonds.

Theoretical studies on related naphthalene diol systems indicate that intramolecular hydrogen bonding plays a significant role in determining the most stable conformation. canada.ca For instance, in certain naphthalenediols, the conformation where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor is energetically favored. canada.ca The stability of this internal hydrogen bond is influenced by the distance and angle between the participating atoms.

Ab initio density functional theory (DFT) calculations on a range of diols have shown that the relative stability of intramolecular hydrogen bonds increases as the hydroxyl groups become more distant, peaking when they are separated by four or five carbon atoms. nih.gov For vicinal diols, such as the 2,3-diol arrangement in the target molecule, the proximity of the hydroxyl groups might suggest a strong hydrogen bond. However, detailed quantum mechanical analysis suggests that true intramolecular hydrogen bonds, according to the stringent criteria of Bader's theory of atoms in molecules (AIM), are less likely in vicinal diols compared to those with greater separation. nih.gov This is because the geometry in vicinal diols often does not permit the ideal linear arrangement required for a strong hydrogen bond. nih.gov The presence of the bulky tert-butyl group on the naphthalene scaffold can further influence the conformational preferences by inducing steric strain that may favor or disfavor specific hydroxyl orientations.

Grand Canonical Monte Carlo (GCMC) Simulations

Grand Canonical Monte Carlo (GCMC) is a powerful computational method used to investigate the adsorption of gases and liquids in porous materials. arxiv.orgnih.govnih.gov This simulation technique operates within the grand canonical ensemble, where the volume, temperature, and chemical potential of the system are held constant, while the number of particles (molecules) is allowed to fluctuate. nih.gov This setup is particularly well-suited for modeling the adsorption process, as it mimics the equilibrium between a bulk fluid phase and a fluid confined within a material's pores. nih.gov

By simulating the random insertion, deletion, and movement of molecules within a defined porous structure, GCMC can predict key properties such as adsorption isotherms, which show the amount of adsorbed substance as a function of pressure at a constant temperature. nih.gov From these isotherms, crucial parameters like the material's adsorption capacity, selectivity for different components in a mixture, and isosteric heat of adsorption can be derived. nih.gov

Adsorption Capacity and Porosity Characterization of OMIMs

Organic-Metal-Inorganic Materials (OMIMs), a class of porous solids, are often studied for their potential in gas storage and separation. GCMC simulations are instrumental in characterizing their porosity and predicting their adsorption performance. The simulations can determine how molecules like hydrogen or methane (B114726) pack within the pores of these materials, providing insights into both gravimetric and volumetric storage capacities. arxiv.org

While GCMC is a standard method for such characterization, specific research applying GCMC simulations to OMIMs constructed from this compound as an organic linker is not available in the reviewed literature. Theoretical studies on other materials, such as Metal-Organic Frameworks (MOFs) and co-doped biochar, have successfully used GCMC to elucidate the relationship between pore size, surface chemistry, and CO2 adsorption capacity. arxiv.orgelsevierpure.com These studies show that both the pore geometry and the chemical functional groups lining the pores are critical factors in a material's adsorption performance. elsevierpure.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecular system. This analysis allows for an unambiguous definition of atoms within a molecule and a precise characterization of the chemical bonds and other interatomic interactions that hold the system together.

QTAIM analysis centers on identifying critical points in the electron density where the gradient of the density is zero. The properties of these critical points, particularly bond critical points (BCPs) found between two interacting atoms, reveal the nature of the interaction. Key topological properties evaluated at a BCP include the electron density itself (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). A positive Laplacian (∇²ρ > 0) is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces, while a negative Laplacian (∇²ρ < 0) indicates shared-shell interactions, typical of covalent bonds.

Exploration of 6 Tert Butylnaphthalene 2,3 Diol in Advanced Chemical Applications

Role in Organic Catalysis

There is no publicly available research that details the use of 6-tert-Butylnaphthalene-2,3-diol in organic catalysis, either in the design of chiral ligands or as a component in supported catalytic systems.

Design of Chiral Ligands for Asymmetric Synthesis

The design of chiral ligands for asymmetric synthesis is a prominent area of chemical research. Axially chiral biaryl diols, most notably 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives, are a cornerstone of this field. nih.govmdpi.com These C2-symmetric diols are used to create a chiral environment around a metal center, enabling high enantioselectivity in a vast range of chemical transformations. nih.govorganic-chemistry.org The stereochemical outcome of these reactions is highly dependent on the steric and electronic properties of the diol ligand.

While the 2,3-diol arrangement on a naphthalene (B1677914) scaffold offers a different geometry for coordination compared to the 1,1'-biaryl structure of BINOL, no studies have been published that explore this compound for this purpose. Research into other chiral diols continues to expand, but this specific compound has not been featured in the literature as a ligand for asymmetric synthesis. researchgate.net

Components in Supported Catalytic Systems

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and process efficiency. While polymers based on naphthalene have been synthesized and used as supports for catalytic nanoparticles (e.g., Palladium for Suzuki cross-coupling), there is no evidence of this compound being used as a monomer or linker in the creation of such supported catalytic systems. The functionalization of these supports often involves groups like hydroxyl (-OH) or sulfonic acid (-SO3H) to anchor the active catalytic species, but the specific 2,3-diol has not been reported in this context.

Application as Building Blocks in Functional Materials Research

No published research was found describing the use of this compound as a building block for the functional materials listed below.

Precursors for Electrochromic Compounds and Devices

The field of electrochromic materials, which change color upon application of an electrical potential, heavily features naphthalene derivatives. However, the focus is almost exclusively on naphthalene diimides (NDIs) and naphthalene phthalimides . mdpi.comrsc.orgresearchgate.net These compounds possess the necessary redox activity and stability for such applications. The research explores how different substituents and linkages on the naphthalene core affect the material's color, switching speed, and durability. mdpi.comrsc.org There is no mention in the scientific literature of this compound being used as a precursor for electrochromic compounds.

Synthesis of Microporous Organic Frameworks with Tailored Porosity

Microporous Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal nodes and organic linkers. Naphthalene-based linkers, typically in the form of naphthalene dicarboxylates , are widely used to create MOFs with high surface areas and tailored pore environments for applications like gas storage and separation. researchgate.netrsc.org The structure and functionality of the naphthalene linker are critical in determining the final topology and properties of the MOF. rsc.orgnih.gov Despite the potential for the diol groups of this compound to act as coordination sites for metal clusters, no studies have reported its use as an organic linker in MOF synthesis.

Photoluminescent and Optoelectronic Applications

The study of naphthalene derivatives is a significant area of research in materials science, with many compounds exhibiting interesting photoluminescent and optoelectronic properties. The rigid, planar structure of the naphthalene core provides a robust scaffold for the development of organic semiconductors and luminescent materials ontosight.ai. Functionalization of the naphthalene ring with various substituents can modulate its electronic and optical properties ontosight.ai.

In a broad sense, dihydroxynaphthalene isomers are known to be precursors for multicolor emitting carbonized polymer dots. The degree of oxidation of these materials has been shown to influence the HOMO-LUMO band gap, which in turn affects the photoluminescence, leading to a redshift with increased oxidation.

Furthermore, the introduction of tert-butyl groups to aromatic systems can influence their physical and chemical properties, such as solubility and stability, which are crucial for applications in organic electronics ontosight.ai. While the direct impact of the tert-butyl and diol functional groups on the photophysical properties of the this compound is not specifically documented, related naphthalene derivatives have been investigated for their potential in various applications.

For instance, other functionalized naphthalene compounds have been explored as components in organic light-emitting diodes (OLEDs) and as fluorescent probes. The specific arrangement of substituents on the naphthalene core dictates the intramolecular charge transfer characteristics and ultimately the emission wavelengths and quantum yields.

Without specific experimental data on the absorption and emission spectra, fluorescence quantum yields, or performance in optoelectronic device architectures for this compound, a detailed discussion of its direct applications in this field is not possible at this time. Further research would be required to elucidate the specific photophysical properties of this compound and to evaluate its potential in photoluminescent and optoelectronic applications.

Future Perspectives and Emerging Research Avenues for 6 Tert Butylnaphthalene 2,3 Diol

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 6-tert-butylnaphthalene-2,3-diol and its derivatives will increasingly align with the principles of green chemistry, focusing on minimizing environmental impact, reducing waste, and improving energy efficiency. numberanalytics.comnih.gov Current research into the synthesis of polysubstituted naphthalenes and naphthols provides a roadmap for these advancements.

Emerging strategies involve the electrophilic cyclization of carefully designed precursors under mild conditions, which offers high regioselectivity and accommodates a wide range of functional groups. nih.gov For instance, methods using common reagents like iodine (I₂), bromine (Br₂), or N-bromosuccinimide (NBS) to cyclize arene-containing propargylic alcohols can produce highly substituted naphthalene (B1677914) cores efficiently. nih.gov Future research will likely adapt these methods for the specific topology of this compound, potentially starting from a tert-butyl-substituted aromatic precursor.

Furthermore, the development of biomimetic catalysts, such as iron-based complexes that mimic the action of naphthalene dioxygenase (NDO) enzymes, represents a significant leap forward. acs.org These catalysts can perform dearomative syn-dihydroxylation of the naphthalene ring, a key step in forming the diol functionality, under environmentally benign conditions. acs.org The focus will be on tailoring these catalysts to achieve high yields and diastereoselectivity for specific substrates like substituted naphthalenes.

Another promising avenue is the use of transition-metal-free synthesis routes, which avoid the cost and toxicity associated with heavy metals. researchgate.net Methodologies such as those involving Birch reduction followed by cyclopropanation and ring-opening can create complex substitution patterns on the naphthalene scaffold and could be engineered for the target compound. researchgate.net The integration of flow chemistry and paper-based synthesis platforms may also offer sustainable and scalable production methods, reducing solvent usage and simplifying purification. youtube.comrsc.org

| Flow Chemistry | Precise control, enhanced safety, easy scalability. youtube.com | Initial setup cost, potential for channel clogging with intermediates. |

Exploration of Novel Reactivity and Unforeseen Derivatization Pathways

The this compound scaffold is rich in chemical functionality, offering numerous possibilities for novel reactions and derivatization. The vicinal diol groups are primary sites for modification, allowing for the synthesis of new ligands, polymers, and functional materials.

Future research will likely explore the reactivity of the diol moiety to form esters, ethers, and coordination complexes with various metals. The oxygen atoms can act as a bidentate ligand, creating chelating agents for catalysis or sensor development. The inherent antioxidant potential of the diol, stemming from its ability to act as a hydrogen-atom transfer (HAT) agent, is another area ripe for exploration, analogous to studies on other naphthalenediols. canada.ca The presence of the bulky tert-butyl group could modulate this antioxidant activity, a hypothesis that warrants investigation.

The naphthalene ring itself presents opportunities for further functionalization. While the diol groups are electron-donating, directing electrophilic aromatic substitution, the precise regioselectivity will be influenced by the steric hindrance of the tert-butyl group. Reactions like nitration, halogenation, or Friedel-Crafts acylation could lead to a new family of derivatives with tailored electronic properties. Moreover, advanced techniques like dearomative functionalization, which temporarily disrupts the aromaticity to install new groups, could yield highly complex and densely functionalized molecules. acs.org Ozonolysis studies on related dimethylnaphthalenes have shown that the substitution pattern dictates which ring is cleaved, suggesting that selective ring-opening of this compound could produce novel aliphatic dicarbonyl compounds. researchgate.net

Advanced Computational Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. researchgate.net For this compound, advanced computational modeling will be crucial in several key areas.

One major application will be in the prediction of electronic and optical properties. DFT calculations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing organic semiconductors and optoelectronic devices. mdpi.com By simulating how different substituents on the naphthalene core affect these energy levels, researchers can pre-select the most promising candidates for synthesis. Studies on related naphthalimide derivatives have successfully used computational screening to identify materials with high charge-carrier mobilities or significant nonlinear optical (NLO) properties. nih.govnih.govnih.gov

Modeling will also play a key role in understanding and designing supramolecular assemblies. Simulations can predict the preferred modes of self-assembly, the strength of intermolecular interactions (such as hydrogen bonding and π-π stacking), and the resulting morphology of the aggregate structures. nih.gov This predictive capability is essential for designing functional materials like hydrogels or liquid crystals based on the self-assembly of this compound derivatives.

Table 2: Predicted Properties via Computational Modeling

| Property | Computational Method | Potential Application |

|---|---|---|

| HOMO/LUMO Energies | DFT, TD-DFT | Organic electronics, sensors. mdpi.com |

| Nonlinear Optical (NLO) Response | DFT | Optoelectronics, photonics. nih.govnih.gov |

| Intermolecular Interactions | DFT with dispersion correction | Supramolecular materials design. nih.gov |

| Reaction Mechanisms | DFT (Transition State Search) | Optimization of synthetic routes. acs.org |

| NMR Chemical Shifts | GIAO method within DFT | Structural verification. researchgate.net |

Integration into Complex Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, functional architectures is a cornerstone of modern materials science. The structure of this compound is particularly well-suited for creating complex supramolecular systems. The flat naphthalene core promotes π-π stacking, while the two adjacent hydroxyl groups are ideal for forming robust, directional hydrogen-bond networks.

Future research will focus on exploiting these features to construct novel materials. By modifying the peripheral parts of the molecule, it should be possible to program its self-assembly into specific forms, such as nanotubes, nanofibers, or vesicles. For example, attaching peptide fragments to the naphthalene core, a strategy used with other naphthalene derivatives, can lead to the formation of hydrogels, which are materials with high water content and potential applications in biomedicine and tissue engineering. warwick.ac.ukmq.edu.au The mechanism of gelation, driven by a combination of π-π stacking and β-sheet formation, can be finely tuned by external stimuli like pH. warwick.ac.uk

The integration of this compound into metal-organic frameworks (MOFs) or other extended networks is another exciting prospect. The diol can serve as a multitopic linker, connecting metal nodes to form porous materials. Research on copper-naphthalenediimide networks has shown that such materials can exhibit intrinsic semiconductivity, arising from the close packing and π-d coupling within the structure. rsc.org The bulky tert-butyl group on the this compound linker would influence the pore size and topology of the resulting framework, potentially leading to materials with unique guest-binding or catalytic properties.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most profound advances in understanding and applying this compound will come from research that tightly integrates multiple disciplines. A synergistic approach, where synthetic chemistry, advanced characterization, and theoretical modeling inform and guide one another, is essential for accelerating discovery. nih.govnih.gov

An ideal research cycle would begin with computational studies to design novel derivatives of this compound with target properties, such as a specific bandgap or binding affinity. nih.gov These theoretical predictions would then guide the synthetic chemists in choosing the most promising molecules to create in the lab.

Once synthesized, the new compounds would undergo extensive characterization using a suite of advanced techniques. Spectroscopic methods (NMR, UV-Vis, Fluorescence, IR) would confirm their structure and probe their electronic properties. mdpi.comresearchgate.net X-ray crystallography would provide definitive information on their solid-state packing and intermolecular interactions. For materials applications, techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) would be used to visualize the morphology of self-assembled structures. warwick.ac.uk

The experimental results would then be fed back into the theoretical models to refine them, leading to a deeper understanding of the structure-property relationships. nih.gov This iterative loop of prediction, synthesis, and characterization allows for the rapid and rational development of new functional materials, moving beyond trial-and-error discovery to a paradigm of materials-by-design.

Q & A

Q. What are the standard synthetic protocols for preparing 6-tert-Butylnaphthalene-2,3-diol in laboratory settings?

- Methodological Answer : Synthesis typically involves introducing the tert-butyl group to a naphthalene diol precursor. A common approach includes alkylation using tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) to promote nucleophilic substitution. Reaction progress can be monitored via TLC (n-hexane:ethyl acetate, 9:1) . Purification often employs column chromatography or recrystallization. For sterically hindered derivatives like 6-tert-Butylnaphthalene-2,3-diol, optimizing reaction time and temperature is critical to avoid side reactions.

Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of 6-tert-Butylnaphthalene-2,3-diol?

- Methodological Answer :

- TLC : Initial purity assessment using solvent systems like n-hexane:ethyl acetate .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and tert-butyl group integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Reverse-phase HPLC with UV detection for quantitative purity analysis.

Advanced Research Questions

Q. How should researchers design controlled exposure studies to assess the systemic toxicity of 6-tert-Butylnaphthalene-2,3-diol in mammalian models?

- Methodological Answer :

- Randomization : Ensure dose groups are randomized to minimize bias. Use stratified randomization if covariates (e.g., animal weight) are significant .

- Exposure Routes : Follow inclusion criteria for inhalation, oral, or dermal routes, as outlined in toxicological profiles .

- Outcome Metrics : Monitor systemic effects (hepatic, renal, respiratory) and use standardized risk-of-bias tools to evaluate study quality (e.g., Table C-7 for animal studies) .

Q. What methodological approaches are recommended to resolve contradictions in reported toxicological data for 6-tert-Butylnaphthalene-2,3-diol across studies?

- Methodological Answer :

- Systematic Review : Aggregate data using PubMed, TOXCENTER, and grey literature (e.g., technical reports, theses) with search strings combining CAS numbers and MeSH terms (e.g., "Naphthalenes/toxicity") .

- Risk-of-Bias Analysis : Apply questionnaires (Table C-6/C-7) to assess outcome reporting bias or allocation concealment issues .

- Meta-Analysis : Statistically harmonize data across species and exposure durations, adjusting for confounding variables (e.g., metabolic differences) .

Q. How can environmental degradation pathways of 6-tert-Butylnaphthalene-2,3-diol be systematically investigated under varying conditions?

- Methodological Answer :

- Abiotic Degradation : Conduct photolysis studies under UV light to simulate sunlight exposure. Monitor degradation products via LC-MS.

- Biotic Degradation : Use soil microcosms with microbial consortia; quantify metabolite formation (e.g., hydroxylated derivatives) .

- Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict environmental distribution in sediment/water systems .

Q. What in vitro assays are appropriate for elucidating the biochemical mechanisms of action of 6-tert-Butylnaphthalene-2,3-diol?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms using fluorogenic substrates.

- Gene Expression Profiling : RNA-seq or qPCR to assess transcriptional changes (e.g., oxidative stress markers like NRF2) .

- Receptor Binding Studies : Competitive binding assays with nuclear receptors (e.g., aryl hydrocarbon receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.